
2-(4-Nitrophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a quinolinylsulfonyl group, and a piperidinecarboxylate group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrophenyl, quinolinylsulfonyl, and piperidinecarboxylate groups. Each of these groups could potentially participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the nitrophenyl group could contribute to the compound’s reactivity, and the piperidinecarboxylate group could influence its solubility .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
2-(4-Nitrophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate: and its derivatives have been investigated for their potential use in OLEDs. These organic compounds exhibit luminescent properties, making them suitable as electron carriers in OLED devices. Their unique structure contributes to efficient light emission, which is crucial for display technologies and energy-efficient lighting systems .
Chemosensors
The compound’s quinoline-based structure allows it to act as a fluorescent chemosensor. Specifically, it can selectively detect and bind to certain metal ions. Researchers have explored its use in detecting aluminum ions (Al3+) and zinc ions (Zn2+). By exploiting the chelating ability of the ligand, it becomes possible to create sensitive and specific sensors for these metal ions .
Medicinal Applications
In the medicinal field, derivatives of 2-(4-Nitrophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate exhibit diverse properties:
Analytical Chemistry and Separation Techniques
The ligand’s chelating ability extends to analytical chemistry. Researchers have used it for gravimetric analysis and extraction of metal ions. Its interaction with metal cations enhances fluorescence emission, allowing for sensitive detection and quantification in biological and environmental samples .
Suzuki Reaction Catalysts
Some derivatives of this compound have been investigated as catalysts in Suzuki coupling reactions. These reactions are essential in organic synthesis for creating carbon-carbon bonds. The ligand’s unique structure contributes to its catalytic activity in these transformations .
Other Applications
Beyond the mentioned fields, researchers continue to explore novel applications. For instance, investigations into its use as a reagent for organic synthesis and its potential in materials science are ongoing .
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S/c27-20(16-6-8-19(9-7-16)26(29)30)15-33-23(28)18-10-13-25(14-11-18)34(31,32)21-5-1-3-17-4-2-12-24-22(17)21/h1-9,12,18H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZPEBEVGEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)
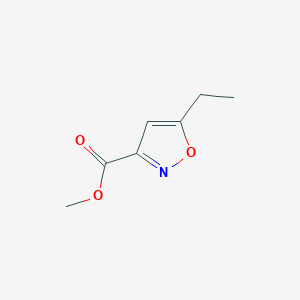

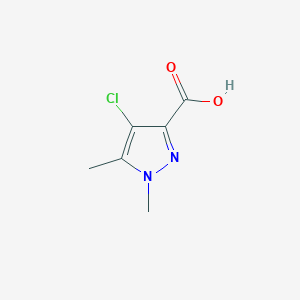
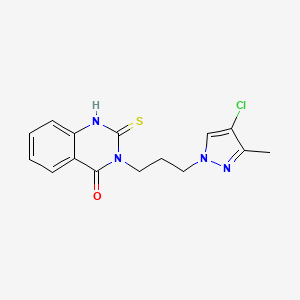
![4-Fluoro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2760576.png)
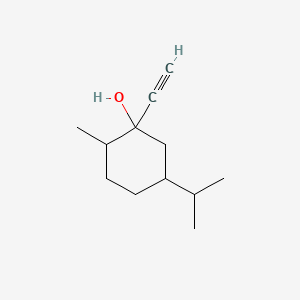
![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)
![N-(cyclopropylmethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2760582.png)
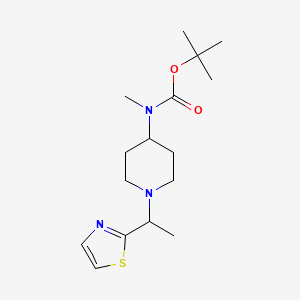

![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)